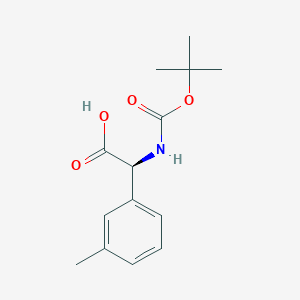

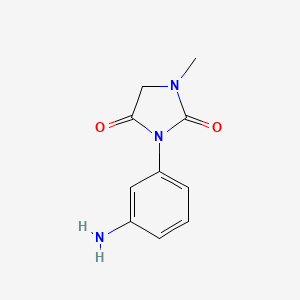

![molecular formula C12H10N4 B1518875 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine CAS No. 1082159-77-0](/img/structure/B1518875.png)

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Descripción general

Descripción

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a compound that contains a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . This moiety is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of compounds containing a benzo[d]imidazol-2-yl moiety often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones can be obtained under mild conditions .Molecular Structure Analysis

The benzo[d]imidazole moiety contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Compounds containing a benzo[d]imidazol-2-yl moiety have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 . They have also been found to effectively inhibit microtubule assembly formation in DU-145 .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Aplicaciones Científicas De Investigación

1. Synthesis and Biological Activity in Medicinal Chemistry

A variety of imidazo[1,2-a]pyridines have been synthesized for their potential applications as antisecretory and cytoprotective antiulcer agents. For example, a study synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, though they displayed limited antisecretory activity, several compounds exhibited notable cytoprotective properties (Starrett et al., 1989).

2. Exploration of Ligands for Serotonin Receptors

The compound has been used in the synthesis and pharmacomodulation of dual 5-HT7/5-HT2A serotonin receptors ligands. This includes the synthesis of N-alkylated benzo[d]imidazol-2(3H)-ones and related compounds as potent ligands for serotonin receptors, showing promise for CNS applications (Deau et al., 2015).

3. Development of Optical Materials

A novel approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, which are derived from imidazo[1,2-a]pyridines, was developed. This approach highlights the potential of these compounds in the field of optical materials, as they exhibit strong UV absorption and fluorescence properties (Kielesiński et al., 2015).

4. Advancements in Synthetic Chemistry

The compound is instrumental in the development of new synthetic methodologies for creating imidazo[1,2-a]pyridines and related structures. For instance, an efficient method for the preparation of sulfonylated imidazo[1,2-a]pyridine derivatives was developed, showcasing the compound's versatility in synthetic chemistry (Cui et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological function . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation, affecting cell division and growth .

Biochemical Pathways

Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Análisis Bioquímico

Biochemical Properties

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives have been reported to show considerable cytotoxicity . These compounds effectively inhibit microtubule assembly formation in certain cell lines .

Molecular Mechanism

Imidazole derivatives have been reported to inhibit microtubule assembly formation

Dosage Effects in Animal Models

Some imidazole derivatives have shown significant activity against certain cancer cell lines at specific concentrations .

Metabolic Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGYZEIIHKKPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)

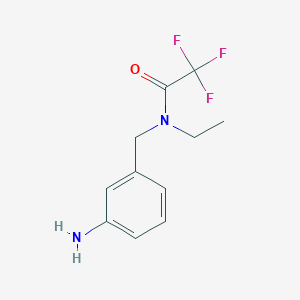

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)

![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)

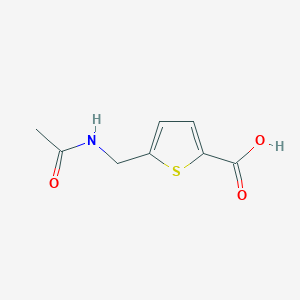

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)